molecular formula C12H14O3 B13944403 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid CAS No. 1017553-76-2

2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid

Cat. No.: B13944403
CAS No.: 1017553-76-2
M. Wt: 206.24 g/mol
InChI Key: VZAUHNCDYIPCJR-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It contains a cyclopropane ring substituted with a carboxylic acid group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an ethoxyphenyl-substituted alkene, using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the synthetic routes mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction could produce alcohols .

Scientific Research Applications

2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid may exhibit unique properties due to the position of the ethoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1017553-76-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-ethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-2-15-11-6-4-3-5-8(11)9-7-10(9)12(13)14/h3-6,9-10H,2,7H2,1H3,(H,13,14)

InChI Key

VZAUHNCDYIPCJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CC2C(=O)O

Origin of Product

United States

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